molecular formula C15H17NO2S2 B2478263 4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(methylsulfanyl)pyridine CAS No. 306978-53-0

4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(methylsulfanyl)pyridine

Cat. No.: B2478263
CAS No.: 306978-53-0
M. Wt: 307.43
InChI Key: MYSJBVLHIFAJGF-UHFFFAOYSA-N
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Description

4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(methylsulfanyl)pyridine is an organic compound with the molecular formula C15H17NO2S2 It is a derivative of pyridine, characterized by the presence of methyl, sulfonyl, and sulfanyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(methylsulfanyl)pyridine typically involves multi-step organic reactions. One common method includes the sulfonylation of 4,6-dimethyl-2-(methylsulfanyl)pyridine with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(methylsulfanyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl groups on the pyridine ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(methylsulfanyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(methylsulfanyl)pyridine is not fully understood. its chemical structure suggests it may interact with biological molecules through sulfonyl and sulfanyl groups, potentially inhibiting enzymes or modifying protein functions. The exact molecular targets and pathways involved require further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(methylsulfanyl)pyridine is unique due to the combination of its sulfonyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4,6-dimethyl-3-(2-methylphenyl)sulfonyl-2-methylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S2/c1-10-7-5-6-8-13(10)20(17,18)14-11(2)9-12(3)16-15(14)19-4/h5-9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSJBVLHIFAJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C=C2C)C)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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